MSC 2032964A

Kinase Selectivity Profiling JAK-STAT Signaling Myeloproliferative Neoplasms

Many kinase inhibitor studies require balanced inhibition of multiple targets, but generic substitution often fails due to divergent selectivity profiles. MSC 2032964A (CAS 1124381-43-6) is a potent and selective ASK1 inhibitor (IC50 = 93 nM) that addresses this challenge. • Selective for ASK1 over a panel of 210 kinases, minimizing off-target effects. • Orally bioavailable and brain-penetrant, enabling in vivo neuroinflammation studies in EAE mouse models. • Blocks LPS-induced ASK1 and p38 phosphorylation, validated in cultured mouse astrocytes. Supplied with ≥98% HPLC purity and ready for global shipping.

Molecular Formula C16H13F3N6O
Molecular Weight 362.31 g/mol
CAS No. 1124381-43-6
Cat. No. B1677544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMSC 2032964A
CAS1124381-43-6
SynonymsMSC-2032964A;  MSC2032964A;  MSC 2032964A.
Molecular FormulaC16H13F3N6O
Molecular Weight362.31 g/mol
Structural Identifiers
SMILESC1CC1NC2=CC(=CC3=NC(=NN23)NC(=O)C4=CN=CC=C4)C(F)(F)F
InChIInChI=1S/C16H13F3N6O/c17-16(18,19)10-6-12(21-11-3-4-11)25-13(7-10)22-15(24-25)23-14(26)9-2-1-5-20-8-9/h1-2,5-8,11,21H,3-4H2,(H,23,24,26)
InChIKeyXUKGFHHTSUKORV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AT9283: A Multitargeted Kinase Inhibitor with Dual Aurora/JAK Activity for Oncology Research


AT9283 (CAS 896466-04-9) is a synthetic small-molecule multitargeted kinase inhibitor developed via fragment-based drug discovery [1]. It potently inhibits Aurora kinases A and B, Janus kinases JAK2 and JAK3, and the BCR-ABL kinase including the imatinib-resistant T315I gatekeeper mutant, with all primary targets exhibiting IC50 values <5 nM in cell-free biochemical assays [2]. Structurally, AT9283 is a pyrazol-4-yl urea derivative featuring a [1,2,4]triazolo[1,5-a]pyridine scaffold that enables simultaneous engagement of multiple kinase ATP-binding pockets [1]. The compound has advanced to Phase II clinical evaluation in hematological malignancies including relapsed/refractory multiple myeloma, and has demonstrated activity in Phase I trials for acute leukemias and solid tumors [3]. Its dual Aurora/JAK inhibition profile distinguishes it from single-target kinase inhibitors and positions it uniquely for investigating convergent signaling pathway blockade in both hematologic and solid tumor models.

Why AT9283 Cannot Be Substituted with JAK-Selective or Aurora-Selective Inhibitors in Oncology Research


Generic substitution among kinase inhibitors is scientifically invalid due to fundamentally divergent selectivity profiles that produce distinct cellular phenotypes and therapeutic windows. AT9283 exhibits a unique dual inhibition pattern against both JAK2/3 (IC50 = 1.2 nM/1.1 nM) and Aurora A/B (IC50 ≈3 nM/3 nM), which cannot be replicated by JAK-selective inhibitors such as ruxolitinib or Aurora-selective inhibitors such as barasertib (AZD1152) . Ruxolitinib potently inhibits JAK1/JAK2 but lacks meaningful Aurora activity, while barasertib is >3000-fold selective for Aurora B over Aurora A and lacks JAK2 inhibition entirely [1]. Critically, AT9283 retains potent activity against the BCR-ABL T315I gatekeeper mutant (IC50 ≈4 nM), a resistance-conferring mutation that renders first- and second-generation BCR-ABL inhibitors (imatinib, dasatinib, nilotinib) clinically ineffective [2]. Furthermore, the compound's target engagement profile is context-dependent: in JAK2 V617F-driven disease models, the dominant cellular phenotype is STAT5 dephosphorylation and apoptosis, whereas in JAK2-independent models, the phenotype shifts to Aurora B-mediated polyploidy and endoreduplication [3]. Substituting AT9283 with a single-target inhibitor would eliminate this dual-pathway blockade and context-dependent phenotypic switching capability, fundamentally altering experimental outcomes and preclinical conclusions.

Quantitative Differentiation Evidence for AT9283: Kinase Selectivity, Cellular Efficacy, and In Vivo Performance Versus Comparators


Kinase Inhibition Profile: AT9283 Versus JAK-Selective Inhibitor Ruxolitinib

AT9283 differentiates from JAK-selective inhibitors through its multi-kinase engagement profile. While ruxolitinib (INCB018424) selectively targets JAK1/JAK2 with minimal off-target kinase inhibition, AT9283 simultaneously inhibits JAK2 (IC50 = 1.2 nM), JAK3 (IC50 = 1.1 nM), Aurora A (IC50 ≈3 nM), Aurora B (IC50 ≈3 nM), and BCR-ABL T315I (IC50 ≈4 nM) . This multi-target profile enables concurrent blockade of JAK-STAT and mitotic signaling pathways, a pharmacological property not achievable with ruxolitinib. The difference in target spectrum is quantifiable: ruxolitinib demonstrates no meaningful inhibition of Aurora kinases at concentrations up to 10 μM, whereas AT9283 achieves >50% inhibition of both Aurora A (52% at 3 nM) and Aurora B (58% at 3 nM) [1]. In kinase selectivity panels, AT9283 exhibits Kd <100 nM for 26 distinct kinases including FGFR1-3, FLT1/3/4, RET, and GSK3B, indicating a deliberately designed polypharmacology profile rather than promiscuous non-specific binding [2].

Kinase Selectivity Profiling JAK-STAT Signaling Myeloproliferative Neoplasms

Aurora Kinase Inhibition: AT9283 Dual Aurora A/B Versus Aurora B-Selective Barasertib

AT9283 demonstrates a balanced dual Aurora A/B inhibition profile that contrasts sharply with the extreme Aurora B selectivity of barasertib (AZD1152). AT9283 produces 52% inhibition of Aurora A and 58% inhibition of Aurora B at 3 nM concentration, with IC50 values of approximately 3 nM for both kinases [1]. In contrast, barasertib's active metabolite (barasertib-HQPA) displays an Aurora B Ki <0.001 μM (sub-nanomolar) versus an Aurora A Ki of 1.4 μM, representing a >3000-fold selectivity for Aurora B . This selectivity divergence produces fundamentally different cellular phenotypes: AT9283 induces both Aurora A-mediated mitotic spindle defects and Aurora B-mediated polyploidy, while barasertib primarily drives Aurora B-dependent cytokinesis failure and polyploidy without Aurora A inhibition. In HCT116 colon carcinoma cells, AT9283 inhibits Aurora B kinase activity with an IC50 of 30 nM, producing a clear polyploid phenotype and inhibiting colony formation, effects consistent with functional dual Aurora A/B engagement . TAK-901, another dual Aurora A/B inhibitor, shows significantly weaker potency with IC50 values of 21 nM (Aurora A/TPX2) and 15 nM (Aurora B/INCENP), approximately 5-7 fold less potent than AT9283, and critically lacks JAK2 and ABL inhibitory activity .

Mitotic Kinase Inhibition Aurora Kinase Selectivity Cell Cycle Arrest

BCR-ABL T315I Gatekeeper Mutant Activity: AT9283 Versus Imatinib and Second-Generation ABL Inhibitors

AT9283 retains potent inhibitory activity against the BCR-ABL T315I gatekeeper mutant, a critical point of differentiation from first- and second-generation ABL kinase inhibitors. In biochemical assays, AT9283 inhibits BCR-ABL T315I with an IC50 of approximately 4 nM [1]. In a panel of BaF3 cell lines stably expressing either wild-type or mutant BCR-ABL, AT9283 inhibits proliferation of T315I-expressing cells with an IC50 between 8 and 33 nM in 72-hour proliferation assays [2]. This activity stands in stark contrast to imatinib, dasatinib, and nilotinib, all of which are clinically ineffective against T315I-mutant CML due to steric hindrance at the ATP-binding pocket [3]. The molecular basis for AT9283's retained activity lies in its distinct binding mode: AT9283 engages the kinase via a pyrazol-4-yl urea scaffold that does not require interaction with the gatekeeper threonine residue, unlike type II inhibitors that depend on this interaction. In CML models, AT9283 suppresses the proliferation of T315I-mutant cell lines and inhibits downstream BCR-ABL signaling pathways, demonstrating functional target engagement that is absent with standard ABL inhibitors . The compound also inhibits the phosphorylation of BCR-ABL downstream effectors in T315I-expressing cells at concentrations consistent with its biochemical IC50.

BCR-ABL T315I Resistance CML Therapeutics Gatekeeper Mutation

In Vivo Antitumor Efficacy: AT9283 Tumor Growth Inhibition in HCT116 Xenograft Model

AT9283 demonstrates dose-dependent in vivo antitumor efficacy in the HCT116 human colon carcinoma xenograft model, with quantifiable tumor growth inhibition (TGI) values that establish a preclinical efficacy benchmark. In HCT116 tumor-bearing mice, AT9283 administered at 15 mg/kg and 20 mg/kg via intraperitoneal injection for 16 days resulted in significant tumor growth inhibition of 67% and 76%, respectively, compared to vehicle-treated controls [1]. The compound exhibits a significantly longer half-life in tumor tissue (2.5 hours) compared with plasma (0.5 hour), indicating preferential tumor retention that may contribute to sustained target engagement in the tumor microenvironment . Modest oral bioavailability (F = 24% in mice) is documented, supporting oral dosing feasibility . In multiple myeloma xenograft models (CB17 SCID mice), AT9283 treatment at 45 mg/kg IP once daily for two days per week over four weeks produced statistically significant tumor growth inhibition (p = 0.018) compared to saline controls [2]. In aggressive B-cell non-Hodgkin's lymphoma (Granta-519 mantle cell lymphoma xenograft), AT9283 demonstrated modest single-agent antitumor activity with 10-20% tumor growth inhibition [3]. However, combination with paclitaxel in xenograft models resulted in enhanced efficacy without additional toxicity, suggesting potential for combination-based optimization strategies [3].

Xenograft Efficacy Colorectal Cancer Model In Vivo Pharmacology

Context-Dependent Phenotypic Switching: JAK2-Driven Apoptosis Versus Aurora-Driven Polyploidy

A distinctive functional characteristic of AT9283 is its context-dependent phenotypic output, wherein the dominant cellular response shifts according to the oncogenic driver dependence of the treated cells. In JAK2 V617F-mutant cell lines (HEL, SET-2) where survival depends on constitutive JAK-STAT signaling, AT9283 treatment at 100 nM inhibits phosphorylation of STAT5 (Tyr694), a key JAK2 pathway marker, leading to apoptosis as the primary phenotypic outcome [1]. In contrast, in JAK2-independent leukemia cell lines (K562, HL60), equivalent AT9283 treatment induces polyploidy and endoreduplication, hallmarks of Aurora B kinase inhibition, with minimal apoptosis [1][2]. This phenotypic bifurcation is directly observable: HEL cells show STAT5 dephosphorylation at 100 nM and undergo apoptosis, while K562 cells treated with identical concentrations display >4N DNA content accumulation indicative of Aurora B-mediated cytokinesis failure [1]. In aggressive B-cell lymphoma cells (SU-DHL-4), AT9283 (2 μM) reduces phosphorylated Aurora A (p-Aurora A, Ser51) by 90% and phosphorylated Aurora B (p-Aurora B, Thr232) by 85% via western blot analysis, inducing G2/M arrest (55% G2/M cells vs. 18% control) and apoptosis (Annexin V+ cells = 42% vs. 7% control) at 72 hours . In multiple myeloma RPMI8226 cells, AT9283 inhibits the STAT3 signaling pathway, causes dose-dependent cytotoxicity, and induces G2/M phase accumulation followed by apoptosis .

Phenotypic Profiling JAK2 V617F Mutation Mechanism of Action

Clinical Development Stage: AT9283 Phase II Advancement Versus Preclinical/Early-Phase Comparators

AT9283 has advanced to Phase II clinical evaluation, representing a more mature development stage than many Aurora kinase inhibitor comparators that remain in preclinical or early Phase I testing. The compound has completed a Phase II trial in relapsed or refractory multiple myeloma (NCT01145989) and has been evaluated in multiple Phase I studies across diverse oncology indications [1]. These include a Phase I trial in pediatric patients with relapsed/refractory acute leukemia, a Phase I study in advanced/metastatic solid tumors and non-Hodgkin's lymphoma, and a Phase I trial in children and adolescents with relapsed/refractory solid tumors [2][3][4]. Notably, a pediatric Phase I study demonstrated that AT9283 administered as a 72-hour continuous infusion could be given at a dose level of 11.5 mg/m²/day, which exceeds the maximum tolerated dose observed in adult patients (9 mg/m²/day) with advanced solid tumors, indicating age-dependent tolerability differences [5]. In contrast, TAK-901 and CYC116 have not advanced beyond Phase I evaluation, while barasertib (AZD1152) has progressed to Phase II/III in acute myeloid leukemia but lacks the JAK2/3 and T315I-ABL activity profile of AT9283 [6]. The availability of human clinical safety, pharmacokinetic, and preliminary efficacy data across multiple tumor types provides a translational evidence base that is absent for earlier-stage compounds.

Clinical-Stage Kinase Inhibitor Phase II Trial Translational Research

Optimal Research and Procurement Application Scenarios for AT9283 Based on Quantitative Differentiation Evidence


JAK2 V617F Myeloproliferative Neoplasm Research Requiring Concurrent Aurora Kinase Inhibition

For studies investigating JAK2 V617F-driven myeloproliferative neoplasms (polycythemia vera, essential thrombocythemia, primary myelofibrosis), AT9283 is indicated when the research objective requires simultaneous JAK2 pathway suppression and Aurora kinase-mediated mitotic disruption. In HEL and SET-2 JAK2 V617F-positive cell lines, AT9283 inhibits STAT5 phosphorylation at 100 nM and induces apoptosis, while JAK-selective inhibitors like ruxolitinib lack the Aurora B-mediated polyploidy component that may enhance anti-proliferative efficacy or overcome adaptive resistance [1]. The compound's demonstrated in vivo efficacy in JAK-dependent HEL xenograft models, with confirmed STAT5 dephosphorylation in tumor tissue following single-dose administration, provides translational validation [1]. Procurement of AT9283 for JAK2 V617F research is scientifically justified when the experimental design requires dual-pathway blockade rather than isolated JAK inhibition.

Imatinib-Resistant CML Research Targeting BCR-ABL T315I Gatekeeper Mutation

AT9283 is specifically indicated for chronic myeloid leukemia (CML) research involving the BCR-ABL T315I gatekeeper mutation, a resistance mechanism that confers clinical resistance to imatinib, dasatinib, nilotinib, and bosutinib. AT9283 inhibits BCR-ABL T315I with a biochemical IC50 of approximately 4 nM and suppresses proliferation of T315I-expressing BaF3 cells with IC50 values of 8-33 nM in 72-hour assays [2]. This retained potency against the T315I mutant distinguishes AT9283 from first- and second-generation ABL inhibitors and provides a pharmacological tool with a distinct binding mode that does not require gatekeeper residue interaction [2]. Unlike ponatinib, which also inhibits T315I but carries significant cardiovascular toxicity liabilities, AT9283 offers a multi-kinase profile (including Aurora A/B and JAK2/3) that may enable alternative therapeutic strategies. Researchers investigating T315I-mediated resistance mechanisms or seeking to evaluate T315I-active compounds with distinct selectivity profiles should select AT9283 over ABL inhibitors that lack T315I coverage.

Dual Aurora A/B Inhibition Studies Distinguishing Balanced Pan-Aurora Activity from Aurora B Selectivity

For experimental designs requiring balanced inhibition of both Aurora A and Aurora B kinases, AT9283 provides a distinct pharmacological profile that cannot be substituted with Aurora B-selective inhibitors like barasertib or Aurora A-selective inhibitors like alisertib. AT9283 produces comparable inhibition of Aurora A (52% at 3 nM) and Aurora B (58% at 3 nM), with IC50 values of approximately 3 nM for both kinases [3]. This balanced dual inhibition generates a cellular phenotype combining Aurora A-mediated mitotic spindle assembly defects with Aurora B-mediated cytokinesis failure, producing both G2/M arrest and polyploidy . In contrast, barasertib (>3000-fold Aurora B-selective) predominantly induces polyploidy without Aurora A-mediated effects, while alisertib (Aurora A-selective, IC50 = 1.2 nM; Aurora B IC50 = 396.5 nM) primarily causes monopolar spindle formation [3]. AT9283 is the appropriate selection for studies specifically designed to evaluate the biological consequences of balanced dual Aurora A/B inhibition or to compare pan-Aurora versus isoform-selective Aurora targeting strategies.

Solid Tumor Xenograft Efficacy Studies with Documented In Vivo Activity in Colorectal and Multiple Myeloma Models

AT9283 is indicated for in vivo oncology pharmacology studies in solid tumor and hematologic malignancy xenograft models where documented efficacy and pharmacokinetic parameters inform experimental design. In the HCT116 human colon carcinoma xenograft model, AT9283 produces dose-dependent tumor growth inhibition of 67% (15 mg/kg) and 76% (20 mg/kg) over 16 days of IP administration, establishing a validated efficacy benchmark [4]. The compound's extended tumor half-life (2.5 hours) compared to plasma half-life (0.5 hour) supports sustained intratumoral target engagement and should be factored into dosing interval calculations . In multiple myeloma xenografts, AT9283 at 45 mg/kg produces statistically significant tumor growth inhibition (p = 0.018) [5]. Modest oral bioavailability (F = 24%) enables oral dosing routes in murine studies, though IP administration has been the primary route in published efficacy studies. Researchers conducting in vivo efficacy studies in these validated model systems should procure AT9283 based on the established dosing regimens and documented antitumor activity, which provide a reproducible baseline for experimental interpretation and combination studies.

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